molecular formula C10H18O B146137 4-Tert-butylcyclohexanone CAS No. 98-53-3

4-Tert-butylcyclohexanone

Cat. No. B146137
M. Wt: 154.25 g/mol
InChI Key: YKFKEYKJGVSEIX-UHFFFAOYSA-N
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Patent
US08182785B2

Procedure details

To a 4-t-butylcyclohexane-1,1-dihydroperoxide and terpinene (trapping reagent) in a stirred room temperature solution of carbon tetrachloride was added, over a period of five to ten minutes, a solution of bisacetoxyiodobenzene (BAIB) in carbon tetrachloride. Rapid bubbling commenced upon addition of the BAIB solution and ceased within a few minutes after addition was completed. Stirring was continued for 0.5 h, after which the solution was filtered through a plug of silica, which was washed with CH2Cl2. The residue obtained upon concentration was purified by column chromatography on silica gel to give 4-t-butyl cyclohexanone and the trapping product ascaridole (endoperoxide of terpinene).
[Compound]
Name
4-t-butylcyclohexane 1,1-dihydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
terpinene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12C[CH:5]([C:6]1(C)C)[CH2:4][CH:3]([C:10]1([CH:20]3CC4CC(C4(C)C)=C3C)[CH2:15]C3CC(C3(C)C)=[C:11]1C)[C:2]=2C.C(OC1C(OC(=O)C)=C(I)C=CC=1)(=[O:33])C>C(Cl)(Cl)(Cl)Cl>[C:10]([CH:3]1[CH2:4][CH2:5][C:6](=[O:33])[CH2:1][CH2:2]1)([CH3:20])([CH3:15])[CH3:11]

Inputs

Step One
Name
4-t-butylcyclohexane 1,1-dihydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
terpinene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(C(CC(C1(C)C)C2)C2(C(=C1C(C(C2)C1)(C)C)C)C1C(=C2C(C(C1)C2)(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C=CC1)I)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Rapid bubbling
ADDITION
Type
ADDITION
Details
commenced upon addition of the BAIB solution
WAIT
Type
WAIT
Details
ceased within a few minutes
ADDITION
Type
ADDITION
Details
after addition
FILTRATION
Type
FILTRATION
Details
after which the solution was filtered through a plug of silica, which
WASH
Type
WASH
Details
was washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The residue obtained upon concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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